molecular formula C6H3BrF3N B1280465 3-Bromo-2-(trifluoromethyl)pyridine CAS No. 590371-58-7

3-Bromo-2-(trifluoromethyl)pyridine

Cat. No. B1280465
M. Wt: 225.99 g/mol
InChI Key: SMZAZDGFGOHROS-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)pyridine is a compound that has been the subject of various studies due to its potential as a precursor for the synthesis of more complex organic molecules. The compound features a pyridine ring, which is a common structure in many biologically active compounds, substituted with a bromine atom and a trifluoromethyl group at the 3 and 2 positions, respectively. This structure is of interest in the field of organic chemistry for constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of derivatives of 3-Bromo-2-(trifluoromethyl)pyridine has been explored through various methods. For instance, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction has been used to obtain bromo(methylthio)pyridines, which serve as key precursors for the synthesis of 3-halo-2-(hetero)arylthienopyridines . Another approach involves a short four-step sequence from readily available 2-bromopyridines, with the final step being an iodine-mediated cyclization . Additionally, a novel strategy for synthesizing poly-substituted pyridines, including 3-trifluoromethyl pyridines, has been described, which utilizes C-F bond breaking of an anionically activated fluoroalkyl group . These methods highlight the versatility of 3-Bromo-2-(trifluoromethyl)pyridine as a building block for various synthetic routes.

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(trifluoromethyl)pyridine derivatives has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insight into the geometry and electronic properties of the molecules. For example, the crystal and molecular structure of related compounds has been investigated to understand the intermolecular interactions and stability of the crystal packing . Computational studies complement these findings by predicting the molecular structure and properties such as nonlinear optical behavior .

Chemical Reactions Analysis

3-Bromo-2-(trifluoromethyl)pyridine and its derivatives participate in various chemical reactions that are fundamental to organic synthesis. Carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives . Hetero-Diels–Alder reactions have been used to create fused pyrans, which can be further transformed into functionalized pyridines . These reactions demonstrate the reactivity of the bromo and trifluoromethyl substituents on the pyridine ring, which can be leveraged to create a wide array of target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-(trifluoromethyl)pyridine have been characterized using spectroscopic methods such as FT-IR and NMR . Computational methods have also been used to calculate vibrational frequencies, chemical shift values, and non-linear optical properties . These studies are essential for understanding the behavior of the compound under different conditions and for predicting its reactivity and interaction with other molecules. Additionally, the antimicrobial activities of the compound have been tested, indicating potential applications in the development of new antimicrobial agents .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Results : Since the introduction of Fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
  • Results : Many candidates containing the TFMP moiety are currently undergoing clinical trials .

Veterinary Industry

  • Field : Veterinary Industry
  • Application : Two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

The safety data sheet for 3-Bromo-2-(trifluoromethyl)pyridine suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, avoid getting it in eyes or on skin, and to use only under a chemical fume hood .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZAZDGFGOHROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463749
Record name 3-bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)pyridine

CAS RN

590371-58-7
Record name 3-bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
Iridium-catalyzed C–H borylation of CF 3 -substituted pyridines is described in this paper. The boronic ester group can be installed on the α, β, or γ position of pyridine by an appropriate …
Number of citations: 3 pubs.acs.org
TR Puleo, JS Bandar - Chemical Science, 2020 - pubs.rsc.org
The base-catalyzed isomerization of simple aryl halides is presented and utilized to achieve the 4-selective etherification, hydroxylation and amination of 3-bromopyridines. Mechanistic …
Number of citations: 5 pubs.rsc.org
J Bandar - 2020 - scholar.archive.org
The base-catalyzed isomerization of simple aryl halides is presented and utilized to achieve the 4-selective etherification, hydroxylation and amination of 3-bromopyridines. Mechanistic …
Number of citations: 0 scholar.archive.org
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of Medicinal …, 2019 - ACS Publications
The synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 25 pubs.acs.org
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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